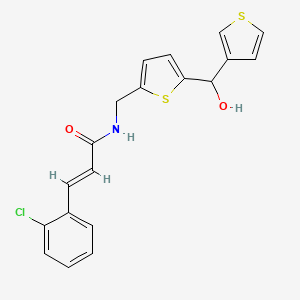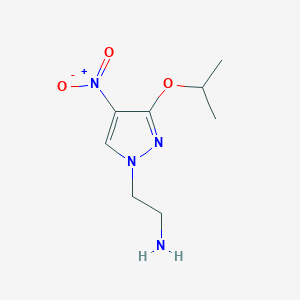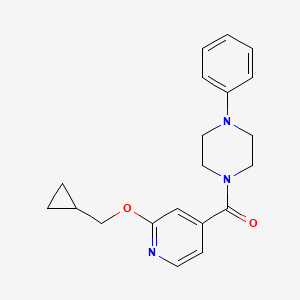![molecular formula C18H18ClN3O3S B2562988 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946229-04-5](/img/structure/B2562988.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is involved in the synthesis of various novel compounds with potential biological activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and shown to possess anti-inflammatory and analgesic properties, indicating potential for medical applications in pain management and inflammation control (Abu‐Hashem et al., 2020).
Antitumor Applications
Research has explored the use of this compound in the synthesis of novel antitumor agents. For instance, studies on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, demonstrate the potential of this compound in developing new cancer treatments (Stevens et al., 1984).
Synthesis of Novel Thiazolo[5,4-d]pyrimidines
The compound has been used as a precursor for the synthesis of new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines and other related compounds, showcasing its versatility in the creation of various heterocyclic compounds with potential pharmacological applications (Chattopadhyay et al., 2010).
Development of Nonpeptide Angiotensin II Receptor Antagonists
This compound plays a role in the development of nonpeptide angiotensin II receptor antagonists, which are key in treating hypertension and related cardiovascular diseases. Such developments highlight the compound's importance in cardiovascular drug research (Carini et al., 1991).
Antibacterial Applications
There is significant research into the antibacterial applications of related compounds, with novel analogs displaying promising antibacterial activity, particularly against specific bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Mechanism of Action
Target of action
Compounds containing a benzothiazole moiety, like “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, have been found to exhibit anti-tubercular activity . They are thought to target the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of action
The benzothiazole moiety in “this compound” may interact with the active site of the DprE1 enzyme, inhibiting its function and leading to the death of the bacteria .
Biochemical pathways
The inhibition of the DprE1 enzyme disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria .
Result of action
The ultimate result of the action of “this compound” would be the death of Mycobacterium tuberculosis cells, leading to the resolution of the infection .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Benzothiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic effects, and adverse effects at high doses .
Metabolic Pathways
Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, effects on metabolic flux, and effects on metabolite levels .
Transport and Distribution
Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Benzothiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-10-8-14(25-21-10)17(23)22(9-12-4-3-7-24-12)18-20-16-11(2)13(19)5-6-15(16)26-18/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDNFCETSDANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)
![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)

![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)
![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)


![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)
